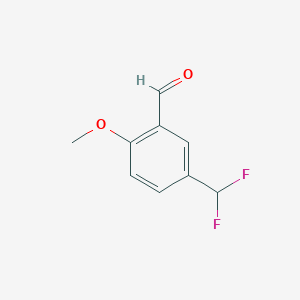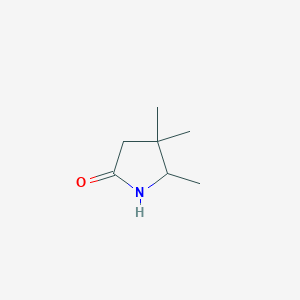![molecular formula C21H22OSi B1465988 {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol CAS No. 1217863-72-3](/img/structure/B1465988.png)
{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol
Descripción general
Descripción
{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol is an organosilicon compound characterized by the presence of a silyl group attached to a phenylmethanol moiety. This compound is notable for its unique structural features, which include a dimethylsilyl group bonded to a biphenyl system. It is primarily used in research and development settings due to its specialized properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol typically involves the reaction of a dimethylchlorosilane with a biphenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the silyl ether linkage. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silyl ethers or other reduced silicon-containing species.
Substitution: It can participate in substitution reactions where the silyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents or organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Silyl ethers.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique structural features.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol exerts its effects involves interactions with molecular targets through its silyl and phenyl groups. These interactions can influence various pathways, including those related to catalysis and molecular recognition. The compound’s unique structure allows it to participate in specific binding events and chemical transformations.
Comparación Con Compuestos Similares
- {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol
- {2-[Dimethyl(4-chlorophenyl)silyl]phenyl}methanol
- {2-[Dimethyl(4-fluorophenyl)silyl]phenyl}methanol
Comparison: {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol is unique due to the presence of the biphenyl system, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propiedades
IUPAC Name |
[2-[dimethyl-(4-phenylphenyl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22OSi/c1-23(2,21-11-7-6-10-19(21)16-22)20-14-12-18(13-15-20)17-8-4-3-5-9-17/h3-15,22H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQIQWQRZODINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726221 | |
| Record name | {2-[([1,1'-Biphenyl]-4-yl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217863-72-3 | |
| Record name | 2-([1,1′-Biphenyl]-4-yldimethylsilyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217863-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[([1,1'-Biphenyl]-4-yl)(dimethyl)silyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[dimethyl(4-phenylphenyl)silyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)



![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)






